molecular formula C18H12BrN3 B11544503 7-(4-Bromophenyl)-2-phenylpyrazolo[1,5-a]pyrimidine

7-(4-Bromophenyl)-2-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B11544503
M. Wt: 350.2 g/mol
InChI Key: BFJJQBBGSOFZMJ-UHFFFAOYSA-N
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Description

7-(4-Bromophenyl)-2-phenylpyrazolo[1,5-a]pyrimidine: is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine and phenyl groups in its structure enhances its reactivity and biological activity, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Bromophenyl)-2-phenylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromoacetophenone with phenylhydrazine to form the intermediate hydrazone, which then undergoes cyclization with formamide to yield the desired pyrazolo[1,5-a]pyrimidine .

Industrial Production Methods

Industrial production of this compound can be achieved through optimized synthetic routes that ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance the reaction rate and yield, making it a viable method for large-scale production .

Chemical Reactions Analysis

Types of Reactions

7-(4-Bromophenyl)-2-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological activities .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 4-bromophenyl group in 7-(4-Bromophenyl)-2-phenylpyrazolo[1,5-a]pyrimidine enhances its reactivity and biological activity compared to other similar compounds. This unique substitution pattern contributes to its potent antimicrobial and anticancer properties .

Properties

Molecular Formula

C18H12BrN3

Molecular Weight

350.2 g/mol

IUPAC Name

7-(4-bromophenyl)-2-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H12BrN3/c19-15-8-6-14(7-9-15)17-10-11-20-18-12-16(21-22(17)18)13-4-2-1-3-5-13/h1-12H

InChI Key

BFJJQBBGSOFZMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=CC=NC3=C2)C4=CC=C(C=C4)Br

Origin of Product

United States

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